(R)-2-benzylpyrrolidine-2-carboxylic acid

Chiral Synthesis Peptidomimetics Enantioselective Catalysis

Avoid experimental failure from racemic mixtures. Procure chirally pure (R)-2-benzylpyrrolidine-2-carboxylic acid (CAS 72518-40-2), validated by optical rotation (-33°). This rigid, quaternary α,α-disubstituted amino acid ensures correct 3D orientation in active sites for reproducible SAR data. - Enables development of selective ASCT2 inhibitors with Ki values as low as 3 μM for oncology programs. - Functions as a proline surrogate to block proteolytic cleavage, enhancing peptide drug half-life. - Guaranteed (R)-configuration eliminates chiral chromatography, streamlining asymmetric synthesis of drug intermediates.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 72518-40-2
Cat. No. B1607521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-benzylpyrrolidine-2-carboxylic acid
CAS72518-40-2
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CC(NC1)(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H15NO2/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15)/t12-/m1/s1
InChIKeyLIHLFIASPODZOB-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Benzylpyrrolidine-2-Carboxylic Acid Procurement Guide


(R)-2-Benzylpyrrolidine-2-carboxylic acid (CAS 72518-40-2), also known as (R)-α-benzylproline, is a chiral, non-proteinogenic α,α-disubstituted cyclic amino acid. It belongs to the class of 2-substituted pyrrolidine-2-carboxylic acids and is characterized by a quaternary stereocenter at the α-carbon, a rigid pyrrolidine ring, and a benzyl substituent . Its molecular formula is C12H15NO2 with a molecular weight of 205.25 g/mol. This compound is widely utilized as a chiral building block for the synthesis of conformationally constrained peptidomimetics, protease inhibitors, and ligands targeting various receptors, particularly in medicinal chemistry programs focused on oncology and neurology .

Rationale for Specifying (R)-2-Benzylpyrrolidine-2-Carboxylic Acid


Interchanging (R)-2-benzylpyrrolidine-2-carboxylic acid (CAS 72518-40-2) with its racemate or the (S)-enantiomer is not scientifically valid and can lead to experimental failure or misleading structure-activity relationship (SAR) data. The compound features a rigid, quaternary stereocenter that dictates its three-dimensional orientation in active sites. The (R)-enantiomer exhibits a specific optical rotation of −33° (c=1, 1N HCl, as the hydrochloride salt), while the (S)-enantiomer rotates at +33°, confirming opposite absolute configurations . The presence of the benzyl group introduces a specific hydrophobic and steric footprint not found in natural L-proline. Procurement of the racemic mixture or incorrect enantiomer will result in reduced potency or altered binding kinetics in downstream assays, as demonstrated in benzylproline-derived ASCT2 inhibitor studies [1].

Key Differentiators for (R)-2-Benzylpyrrolidine-2-Carboxylic Acid


Chiral Purity by Optical Rotation

The (R)-enantiomer of 2-benzylpyrrolidine-2-carboxylic acid (CAS 72518-40-2) exhibits a specific optical rotation of −33° (c=1, 1N HCl, as the hydrochloride salt). In contrast, the (S)-enantiomer (2-benzyl-D-proline) exhibits a rotation of +33° under identical conditions . The racemic mixture (DL-proline analog) has a specific rotation of 0°, underscoring the importance of sourcing the correct stereoisomer for asymmetric synthesis applications .

Chiral Synthesis Peptidomimetics Enantioselective Catalysis

High Purity and Batch Consistency

Commercially available (R)-2-benzylpyrrolidine-2-carboxylic acid (CAS 72518-40-2) is supplied with a guaranteed purity of 98% (by NMR/HPLC) . In contrast, lower-cost racemic mixtures or poorly characterized batches may contain up to 10-20% impurities, including unreacted starting materials or degradation products, which can confound biological assays and lead to false SAR interpretations [1]. Reputable vendors provide batch-specific certificates of analysis (CoA) confirming purity by NMR, HPLC, and GC.

Medicinal Chemistry Lead Optimization Chemical Synthesis

Conformational Rigidity and Metabolic Stability

Incorporation of (R)-2-benzylpyrrolidine-2-carboxylic acid into peptide backbones introduces a quaternary α-carbon and a rigid pyrrolidine ring, which restricts conformational flexibility compared to natural L-proline. This constraint has been shown to increase resistance to proteolytic degradation by up to 10-fold in model peptidomimetics . In contrast, peptides containing unsubstituted L-proline exhibit significantly higher rates of hydrolysis in the presence of serine proteases (e.g., trypsin) [1].

Peptide Chemistry Protease Inhibition Drug Design

Validated Applications in Drug Discovery


ASCT2 Inhibitors for Cancer Metabolism

Leverage the benzylproline scaffold to develop potent and selective ASCT2 inhibitors. Structural studies indicate that the (R)-configuration is critical for optimal binding, with substituted benzylproline derivatives achieving Ki values as low as 3 μM for ASCT2 inhibition . The rigid pyrrolidine ring and benzyl moiety provide a favorable hydrophobic interaction with the transporter's binding pocket, offering a starting point for lead optimization in oncology programs targeting glutamine-addicted tumors [1].

Constrained Peptidomimetics and Protease Inhibitors

Incorporate (R)-2-benzylpyrrolidine-2-carboxylic acid as a proline surrogate to enhance the metabolic stability and bioavailability of peptide-based therapeutics. The quaternary α-carbon and benzyl group restrict backbone flexibility, reducing susceptibility to enzymatic cleavage and improving pharmacokinetic properties in vivo . This application is particularly valuable for the development of oral protease inhibitors targeting viral or cancer-related proteases.

Asymmetric Catalysis and Chiral Auxiliary Applications

Utilize the compound as a chiral auxiliary or ligand in enantioselective reactions. The defined (R)-stereochemistry, confirmed by optical rotation (−33°), ensures predictable stereochemical outcomes in asymmetric alkylations, Michael additions, and hydrogenations . This application streamlines the synthesis of enantiopure drug intermediates, reducing the need for chiral chromatography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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